

(S)-2-Amino-2-cyclohexylethanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Amino-2-cyclohexylethanol

Cat. No.: B3029948

[Get Quote](#)

An In-depth Technical Guide to **(S)-2-Amino-2-cyclohexylethanol**: A Chiral Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(S)-2-amino-2-cyclohexylethanol**, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a comprehensive understanding of the molecule's properties, synthesis, and applications, grounded in scientific integrity and practical insights.

Core Molecular Identity

(S)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol that has garnered attention in medicinal chemistry as a versatile scaffold and an important intermediate in the synthesis of complex organic molecules.^[1] Its structure, featuring a cyclohexyl group attached to a chiral ethanolamine backbone, provides a unique combination of lipophilicity and functional handles for further chemical modification.

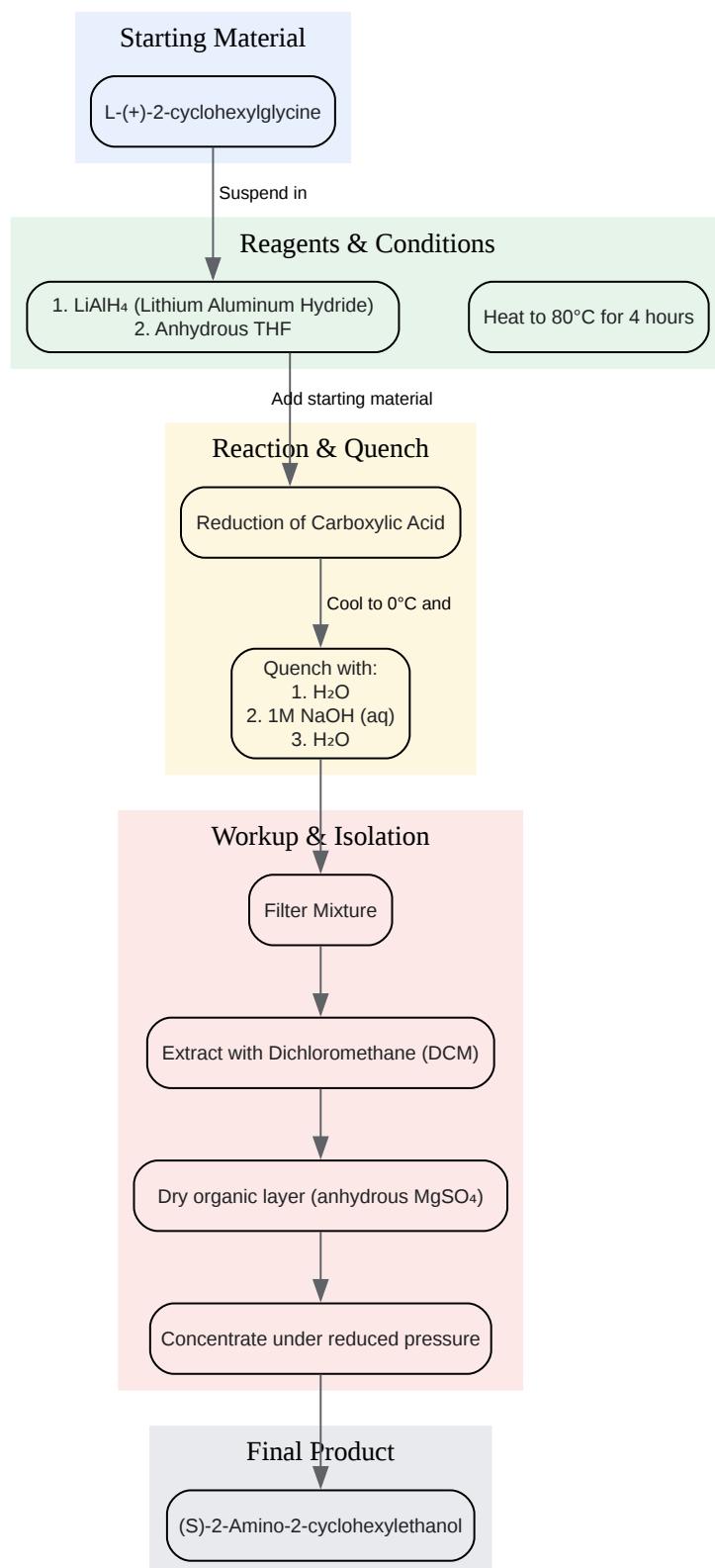
Molecular Formula and Weight

The fundamental chemical identity of this compound is summarized in the table below.

Property	Value	Source
Chemical Formula	C ₈ H ₁₇ NO	[2]
Molecular Weight	143.23 g/mol	[2]
CAS Number	845714-30-9	[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(S)-2-amino-2-cyclohexylethanol** is critical for its application in synthesis and formulation.


Property	Value	Source
Appearance	White Solid	[3]
Melting Point	33 - 38 °C	[3]
Boiling Point	~273.8 °C at 760 mmHg	
Solubility	Soluble in water	[4]
Storage	Store in a dry, cool, and well-ventilated place	[3] [5]

Synthesis of (S)-2-Amino-2-cyclohexylethanol

The synthesis of enantiomerically pure **(S)-2-amino-2-cyclohexylethanol** is crucial for its use in pharmaceutical development. A common and effective method involves the reduction of the corresponding amino acid, L-(+)-2-cyclohexylglycine.

Synthetic Workflow: Reduction of L-(+)-2-cyclohexylglycine

This process leverages a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid functionality of the starting amino acid into a primary alcohol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-2-Amino-2-cyclohexylethanol**.

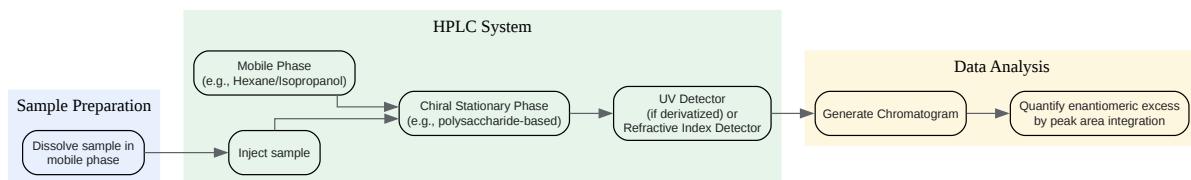
Detailed Experimental Protocol

Materials:

- L-(+)-2-cyclohexylglycine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- 1M Sodium hydroxide (NaOH) aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (3 equivalents) in anhydrous tetrahydrofuran is prepared.
- Addition of Starting Material: L-(+)-2-cyclohexylglycine (1 equivalent) is added portion-wise to the stirred suspension at room temperature. The choice of a powerful reducing agent like LiAlH₄ is crucial for the direct reduction of the carboxylic acid to the alcohol.
- Reaction: The reaction mixture is heated to 80°C and maintained for 4 hours. The elevated temperature is necessary to drive the reaction to completion.
- Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential slow addition of water, 1M aqueous sodium hydroxide solution, and then water again. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.
- Workup: The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and


concentrated under reduced pressure to yield the crude product, **(S)-2-amino-2-cyclohexylethanol**.^[1]

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of **(S)-2-amino-2-cyclohexylethanol** is paramount, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC for Enantiomeric Purity

Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its (R)-enantiomer.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral HPLC analysis.

Representative HPLC Protocol

While a specific validated method for this compound is not publicly available, a typical approach for a chiral amino alcohol would be as follows:

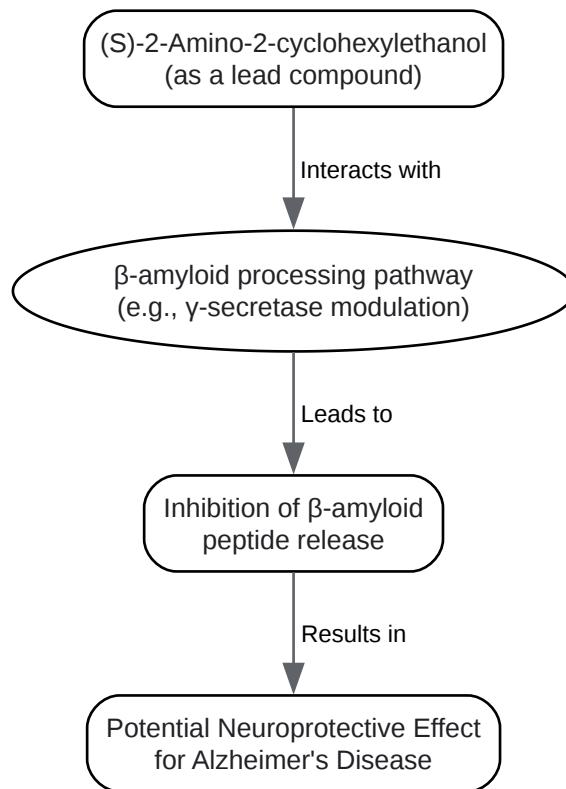
Parameter	Recommended Setting	Rationale
Column	Chiral stationary phase (e.g., cellulose or amylose derivatives)	To enable separation of enantiomers.
Mobile Phase	A mixture of hexane and isopropanol	A common mobile phase for normal-phase chiral separations.
Flow Rate	1.0 mL/min	A standard flow rate for analytical HPLC.
Detection	Refractive Index (RI) or UV (after derivatization)	As the molecule lacks a strong chromophore, RI detection is suitable. Alternatively, pre-column derivatization with a UV-active agent can be employed for higher sensitivity with a UV detector.
Column Temp.	25 °C	For reproducible retention times.

Spectroscopic Characterization (^1H NMR)

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a fundamental technique for confirming the structure of the synthesized molecule. The ^1H NMR spectrum of **(S)-2-amino-2-cyclohexylethanol** would exhibit characteristic signals corresponding to the different protons in the molecule. Although a public spectrum is available for reference, a detailed interpretation requires high-resolution data.^[6]

Applications in Drug Development and Medicinal Chemistry

The true value of **(S)-2-amino-2-cyclohexylethanol** lies in its application as a chiral building block in the synthesis of more complex, biologically active molecules.


Intermediate in Asymmetric Synthesis

Its chiral nature makes it a valuable starting material or intermediate for creating other chiral compounds, which is a cornerstone of modern asymmetric synthesis.[\[1\]](#) The stereocenter in **(S)-2-amino-2-cyclohexylethanol** can be used to control the stereochemistry of subsequent reactions, a strategy often employed when using chiral auxiliaries.[\[5\]](#)[\[7\]](#)

A Scaffold for Neurodegenerative Disease Research

In the field of medicinal chemistry, the hydrochloride salt of **(S)-2-amino-2-cyclohexylethanol** has been investigated for its potential therapeutic applications.[\[1\]](#) Notably, it has been explored as a lead compound for drugs targeting neurodegenerative conditions such as Alzheimer's disease.[\[1\]](#)

Mechanism of Action Postulate: Research has suggested that this compound may possess neuroprotective properties.[\[1\]](#) One study indicated that it could significantly inhibit the release of β -amyloid peptide in neuronal cell cultures.[\[1\]](#) The accumulation of β -amyloid is a hallmark of Alzheimer's disease, and its inhibition is a key therapeutic strategy. The interaction of the amino alcohol functionality and the lipophilic cyclohexyl group with enzymes or receptors in the β -amyloid processing pathway is a likely area of its biological activity.

[Click to download full resolution via product page](#)

Caption: Postulated role in neurodegenerative disease research.

Safety and Handling

As with any chemical reagent, proper handling and storage of **(S)-2-amino-2-cyclohexylethanol** are essential for laboratory safety.

- Hazards: The compound is classified as a skin and eye irritant. It may be harmful if swallowed or inhaled.[3][4]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[3]
- Handling: Ensure adequate ventilation. Avoid generating dust. Do not get in eyes, on skin, or on clothing.[3]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

Conclusion

(S)-2-Amino-2-cyclohexylethanol is more than just a chemical compound; it is a key enabler in the quest for new therapeutics. Its unique structural features, combined with its chirality, make it an invaluable tool for medicinal chemists. From its synthesis via the reduction of a naturally derived amino acid to its potential application in combating neurodegenerative diseases, this molecule represents a confluence of organic synthesis and pharmaceutical innovation. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | VIB71430 [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. parchem.com [parchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL(845714-30-9) 1H NMR spectrum [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [(S)-2-Amino-2-cyclohexylethanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029948#s-2-amino-2-cyclohexylethanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com